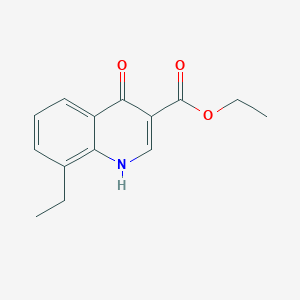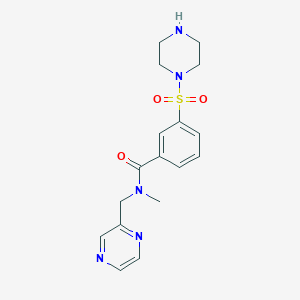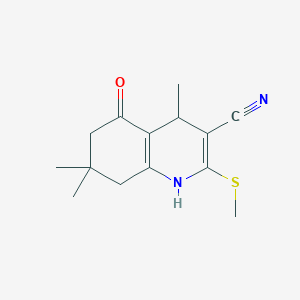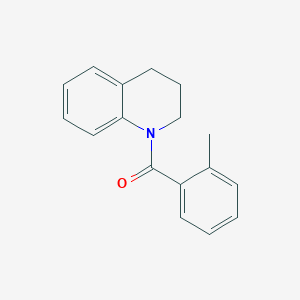![molecular formula C16H10F3NO2 B5596422 N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)
N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for regulating the concentration of glutamate in the extracellular space, which is essential for proper brain function. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in neurological disorders and to develop potential treatments for these disorders.
Applications De Recherche Scientifique
Inhibition of NF-kappaB and AP-1 Gene Expression
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds have potential oral bioavailability and show activity in cell-based assays. Substitutions at various positions of the pyrimidine ring have been explored to optimize the compound's activity and gastrointestinal permeability. The carboxamide group at the 5-position is critical for activity, and certain analogues exhibit comparable in vitro activity and improved permeability compared to the lead compound (Palanki et al., 2000).
Neuroprotective and Antioxidant Effects
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds offer considerable protection against NMDA-induced excitotoxic neuronal cell damage. Compound 1f, in particular, exhibited potent neuroprotective action comparable to memantine, a well-known NMDA antagonist. Additionally, compound 1j demonstrated significant anti-excitotoxic effects and moderate antioxidant activity, suggesting the potential of benzofuran-2-carboxamide derivatives in neuroprotection and oxidative stress mitigation (Cho et al., 2015).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Benzofuran-2-carboxamide derivatives have been synthesized using a microwave-assisted one-pot approach and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the biological and medicinal significance of benzofuran-2-carboxamides, with some derivatives exhibiting potent activities of interest (Xie et al., 2014).
Sigma Receptors Selective Ligands
Novel benzofuran-2-carboxamide ligands have been synthesized for their selectivity towards sigma receptors. These ligands exhibit high affinity at the sigma-1 receptor, suggesting their potential application in developing therapeutic agents targeting sigma receptors. Ligand selectivity and affinity were significantly influenced by the substitution patterns on the benzofuran ring (Marriott et al., 2012).
Anticancer Agents and NF-κB Inhibitors
A range of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been developed as novel scaffolds for anticancer agents and inhibitors of NF-κB activity. These derivatives exhibit potent cytotoxic activities against several human cancer cell lines and inhibit LPS-induced NF-κB transcriptional activity, indicating their potential as anticancer agents with NF-κB inhibitory properties (Choi et al., 2015).
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-2-3-7-12(11)20-15(21)14-9-10-5-1-4-8-13(10)22-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZOHKSKDCHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)



![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)



![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)
![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)
![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)
![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
